6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group, dimethoxyphenyl moiety, and a chromene core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 2,4-dimethoxyaniline.
Condensation Reaction: The 6-chloro-2H-chromen-2-one undergoes a condensation reaction with 2,4-dimethoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automation of reaction steps, and scaling up the reaction conditions to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-chloro-N-(3-(trifluoromethyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the 2,4-dimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJNQZZFHKHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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